molecular formula C8H8ClNO3S B3147867 Methyl 3-acetamido-4-chlorothiophene-2-carboxylate CAS No. 632356-40-2

Methyl 3-acetamido-4-chlorothiophene-2-carboxylate

Cat. No.: B3147867
CAS No.: 632356-40-2
M. Wt: 233.67 g/mol
InChI Key: FGBJNRLHSOQZMV-UHFFFAOYSA-N
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Description

Methyl 3-acetamido-4-chlorothiophene-2-carboxylate (CAS 632356-40-2) is a high-purity, specialized thiophene derivative offered for advanced pharmaceutical research and development. This compound serves as a critical synthetic intermediate for constructing complex molecular architectures, particularly in medicinal chemistry where the thiophene scaffold is a privileged structure . Thiophene-based compounds are prominently featured in U.S. FDA-approved drugs and are extensively investigated for their diverse biological properties . This chemical is a versatile building block for synthesizing novel thiophene-2-carboxamide derivatives. Such derivatives are significant leads in drug discovery, with demonstrated pharmacological activities including antibacterial and antioxidant effects. Research indicates that 3-aminothiophene-2-carboxamide analogs, which are structurally related to this compound, exhibit potent antibacterial activity against resistant pathogens like Staphylococcus aureus and Escherichia coli , as well as significant free-radical scavenging capability . The presence of both acetamido and ester functional groups on the thiophene ring provides a reactive platform for further chemical modifications, enabling medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of potential drug candidates . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Molecular Formula: C 8 H 8 ClNO 3 S Molecular Weight: 233.67 g/mol Purity: ≥95%

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-acetamido-4-chlorothiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3S/c1-4(11)10-6-5(9)3-14-7(6)8(12)13-2/h3H,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGBJNRLHSOQZMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(SC=C1Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Methyl 3 Acetamido 4 Chlorothiophene 2 Carboxylate and Analogues

Directed Synthesis of Methyl 3-acetamido-4-chlorothiophene-2-carboxylate

The direct synthesis of this compound can be envisioned through the selective modification of a suitable thiophene (B33073) precursor. A logical approach involves the reductive dehalogenation of a more highly chlorinated thiophene derivative.

Reductive Dehalogenation Approaches from Polychlorinated Thiophene Precursors

The selective removal of halogen atoms from a polychlorinated thiophene ring offers a powerful strategy for accessing less halogenated derivatives. Starting from a readily available polychlorinated thiophene, such as tetrachlorothiophene, selective dehalogenation can, in principle, yield the desired 4-chloro-substituted pattern. The regioselectivity of such reactions is governed by the electronic and steric environment of the carbon-halogen bonds.

Catalytic hydrogenation is a common method for reductive dehalogenation. acsgcipr.org This process typically involves the use of a heterogeneous catalyst, such as palladium on carbon (Pd/C), and a hydrogen source. The selectivity of the dehalogenation can be influenced by the choice of catalyst, solvent, and reaction conditions. For instance, the presence of certain functional groups on the thiophene ring can direct the regioselectivity of the reduction.

Chemical reduction methods also provide a viable route. Reagents like zinc in acetic acid are known to effect the reduction of various functional groups and can be applied to dehalogenation. researchgate.netyoutube.comresearchgate.net The reactivity of the different chlorine atoms on a polychlorinated thiophene would need to be carefully controlled to achieve the desired mono-dechlorination at a specific position.

Reductive Dehalogenation MethodReagents/CatalystKey FeaturesPotential Challenges
Catalytic HydrogenationH₂, Pd/C, PtO₂High efficiency, clean reactionOver-reduction, catalyst poisoning
Zinc-mediated ReductionZn, Acetic AcidMild conditions, cost-effectiveControl of regioselectivity
Other Chemical ReductionsNaBH₄, LiAlH₄Varies in reducing powerCompatibility with other functional groups

Mechanistic Considerations of Reductive Transformations (e.g., Zinc-mediated Reduction)

The mechanism of zinc-mediated reductions of halogenated aromatic compounds generally involves the transfer of electrons from the zinc metal to the aromatic ring. organic-chemistry.org This process can proceed through the formation of an organozinc intermediate or via a radical anion pathway.

In the context of a polychlorinated thiophene, the reaction would likely initiate at the most electrophilic carbon-chlorine bond. The presence of electron-withdrawing groups, such as the methyl carboxylate at the 2-position, would influence the electron density of the thiophene ring and thus the site of initial reduction. The subsequent protonation of the resulting carbanionic species by a proton source, such as acetic acid, completes the dehalogenation process.

Controlling the stoichiometry of the reducing agent and the reaction conditions is crucial to prevent over-reduction and achieve the selective removal of a single chlorine atom. The inherent differences in the reactivity of the chlorine atoms at the various positions of the thiophene ring can be exploited to achieve the desired regioselectivity.

Foundational Synthetic Routes to Substituted Thiophene Carboxylates

The construction of the thiophene ring itself provides a versatile alternative to the functionalization of a pre-existing thiophene. Several classic name reactions are instrumental in the synthesis of substituted thiophenes and can be adapted for the preparation of precursors to this compound.

Gewald Reaction and its Regioselective Applications

The Gewald reaction is a multicomponent reaction that provides a straightforward route to 2-aminothiophenes. wikipedia.org It involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. pharmaguideline.com The resulting 2-aminothiophene can then be acylated to introduce the acetamido group.

To apply this to the synthesis of the target molecule, one could envision a scenario where a chlorinated ketone or a chlorinated α-cyanoester is used as a starting material to introduce the 4-chloro substituent. The regioselectivity of the Gewald reaction is well-defined, with the amino group consistently appearing at the 2-position and the ester at the 3-position. Subsequent acylation of the 2-amino group would yield the desired 3-acetamido functionality. mdpi.comnih.govdoaj.orgresearchgate.net

Starting Material 1 (Carbonyl)Starting Material 2 (Active Methylene)Sulfur SourceBaseProduct Type
Ketone/Aldehydeα-CyanoesterElemental SulfurAmine (e.g., Morpholine)2-Amino-3-alkoxycarbonylthiophene
Ketone/AldehydeMalononitrileElemental SulfurAmine2-Amino-3-cyanothiophene

Fiesselmann Thiophene Synthesis and Adaptations for Carboxylate Formation

The Fiesselmann thiophene synthesis is another powerful tool for the construction of substituted thiophenes, particularly 3-hydroxythiophene-2-carboxylates. wikipedia.org The reaction involves the condensation of an α,β-acetylenic ester with a thioglycolic acid ester in the presence of a base. core.ac.uk

Adaptations of the Fiesselmann synthesis can lead to the formation of 3-aminothiophene-2-carboxylates. For instance, the reaction of an α,β-dihalo nitrile with a thioglycolic acid ester can yield a 3-aminothiophene-2-carboxylate. google.com This 3-amino derivative could then be acylated to form the 3-acetamido group. Introducing the 4-chloro substituent could potentially be achieved by using a chlorinated starting material or by subsequent chlorination of the thiophene ring. The reaction of methyl 3-chlorothiophene-2-carboxylates with methyl thioglycolate has been shown to produce thieno[3,2-b]thiophene (B52689) derivatives, demonstrating the utility of halogenated thiophenes in Fiesselmann-type reactions. nih.gov

Paal-Knorr Type Cyclization Approaches for Thiophene Ring Construction

The Paal-Knorr synthesis is a classic method for the formation of five-membered heterocycles, including thiophenes, from 1,4-dicarbonyl compounds. wikipedia.org The reaction with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, leads to the formation of the thiophene ring. organic-chemistry.orguobaghdad.edu.iq

To synthesize a precursor for this compound using this approach, a suitably functionalized 1,4-dicarbonyl compound would be required. This precursor would need to contain the necessary substituents or groups that can be converted into the final functionalities. For example, a 1,4-dicarbonyl compound with a chlorine atom at the appropriate position and a precursor to the amino and carboxylate groups could be cyclized to form the core thiophene structure. The synthesis of polysubstituted thiophenes via microwave-assisted Paal-Knorr condensation of 1,4-diketones has been reported, highlighting the versatility of this method. researchgate.net

Functionalization Strategies for the Thiophene Scaffold

The thiophene ring's reactivity allows for a variety of functionalization techniques, enabling the introduction of diverse substituents to modulate the biological and chemical properties of the resulting molecules. These strategies are crucial for the synthesis of complex thiophene derivatives.

Electrophilic Aromatic Substitution for Halogenation and Other Substitutions at the Thiophene Ring

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic systems, including thiophene. wikipedia.org In this reaction, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The thiophene ring is more reactive than benzene (B151609) towards electrophilic substitution due to the electron-donating nature of the sulfur atom. numberanalytics.com This increased reactivity is a key consideration in designing synthetic routes to substituted thiophenes.

Key electrophilic substitution reactions applicable to thiophene synthesis include:

Halogenation: Introduction of halogen atoms (Cl, Br, I) onto the thiophene ring is a common and vital transformation. Aromatic halogenation with bromine, chlorine, or iodine, often catalyzed by a corresponding iron or aluminum trihalide, yields aryl halides. wikipedia.org

Nitration: The introduction of a nitro group is achieved through the action of a nitronium ion as the electrophile. numberanalytics.com

Friedel-Crafts Acylation and Alkylation: These reactions, catalyzed by strong Lewis acids like aluminum trichloride, allow for the introduction of acyl and alkyl groups, respectively. wikipedia.org

The position of substitution on the thiophene ring is influenced by the directing effects of existing substituents. Activating groups generally direct incoming electrophiles to the ortho and para positions, while deactivating groups direct to the meta position. wikipedia.org For thiophene itself, electrophilic substitution preferentially occurs at the C2 and C5 positions.

C-H Functionalization Techniques for Thiophene Derivatives

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of complex organic molecules. acs.orgnih.gov This approach avoids the pre-functionalization of starting materials, thus shortening synthetic sequences. For thiophene derivatives, C-H functionalization allows for the regioselective introduction of various substituents.

Recent advancements have demonstrated the sequential and regioselective functionalization of thiophenes. acs.orgnih.gov By employing directing groups, it is possible to control the site of C-H activation, providing access to 2,3,4- and 2,4,5-substituted thiophenes. acs.orgnih.gov Palladium-catalyzed C-H arylation, for instance, has been successfully performed in water, highlighting the development of more environmentally benign methodologies. acs.orgnih.gov Furthermore, palladium-catalyzed 1,4-migration coupled with direct arylation enables the functionalization of the typically less reactive β-positions (C3 and C4) of the thiophene ring. rsc.org

Palladium-Catalyzed Cross-Coupling and Carbonylation Reactions in Thiophene Synthesis

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.comyoutube.com These reactions are widely used in the synthesis of functionalized thiophenes. rsc.org

Common palladium-catalyzed cross-coupling reactions include:

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with a halide or triflate, and is noted for its mild reaction conditions and the commercial availability of a wide range of boronic acids. mdpi.comnih.gov It has been successfully applied to the synthesis of cyclopropylthiophenes. nih.gov

Stille Coupling: This reaction involves the coupling of an organotin compound with an organic halide. mdpi.com

Heck Coupling: This reaction forms a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. youtube.com

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. mdpi.com

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. youtube.com

These reactions offer high selectivity and functional group tolerance, making them ideal for the late-stage functionalization of complex thiophene scaffolds. Microwave-assisted palladium-catalyzed cross-coupling reactions have also been developed to accelerate reaction times and improve yields. mdpi.com

Nucleophilic Substitution Reactions in the Derivatization of Thiophene Carboxylates

While thiophenes are generally more susceptible to electrophilic attack, nucleophilic aromatic substitution (SNAr) can occur, particularly when the ring is substituted with strong electron-withdrawing groups. edurev.inquimicaorganica.org The presence of such groups stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction. edurev.inquimicaorganica.org

For thiophene carboxylates, the ester group acts as an electron-withdrawing group, facilitating nucleophilic attack on the ring. The reactivity of thiophenes in SNAr reactions is often greater than that of their benzene analogues. edurev.inuoanbar.edu.iq This enhanced reactivity is attributed to the ability of the sulfur atom to stabilize the intermediate through the involvement of its d-orbitals. edurev.inuoanbar.edu.iq

Direct Iodocyclization and Related Annulation Methods

Iodocyclization is a powerful method for the synthesis of iodine-containing heterocycles. nih.gov This reaction involves the electrophilic attack of iodine on an unsaturated system, followed by intramolecular cyclization. bohrium.com The resulting iodinated thiophenes are valuable intermediates that can be further functionalized via cross-coupling reactions. nih.gov

Several methodologies for the synthesis of iodinated thiophenes from sulfur-containing alkynes have been reported. nih.gov For instance, the direct iodocyclization of 1-mercapto-3-yn-2-ols provides a route to 3-iodothiophenes. organic-chemistry.org Similarly, (Z)-1-en-3-ynyl(butyl)sulfanes can be converted to 3-iodothiophenes upon treatment with iodine. researchgate.net Iron(III)-mediated 5-endo-dig iodocyclization of 2-alkynylthioanisoles has also been developed as a green synthetic route to 2-iodosubstituted benzo[b]thiophenes. researchgate.net

Sulfuration/Cyclization Processes for Thiophene Ring Formation

The construction of the thiophene ring itself is a fundamental aspect of thiophene chemistry. Sulfuration/cyclization processes provide direct access to the thiophene scaffold from acyclic precursors. These methods often involve the reaction of a carbon backbone with a sulfur source. derpharmachemica.com

Notable sulfuration/cyclization methods include:

Gewald Reaction: This is a multicomponent reaction that condenses an α-methylene carbonyl compound, a cyano ester, and elemental sulfur to form a 2-aminothiophene. derpharmachemica.comproquest.com

Paal-Knorr Thiophene Synthesis: This method involves the cyclization of 1,4-dicarbonyl compounds with a sulfurizing agent, such as phosphorus pentasulfide or Lawesson's reagent. derpharmachemica.comproquest.com

Fiesselmann Thiophene Synthesis: This reaction produces 3-hydroxy-2-thiophene carboxylic derivatives from thioglycolic acid derivatives and α,β-acetylenic esters under basic conditions. proquest.com

Hinsberg Synthesis: This method synthesizes thiophene carboxylic acids from 1,2-diketones and dialkyl thiodiacetate. proquest.com

More recent developments include metal-free dehydration and sulfur cyclization of alkynols with elemental sulfur, initiated by the generation of a trisulfur (B1217805) radical anion. organic-chemistry.orgacs.org Additionally, an environmentally sustainable strategy for the chemoselective heterocyclization of bromoenynes utilizes potassium xanthogenate as a thiol surrogate. organic-chemistry.org

Data Table of Synthetic Methodologies

Methodology Description Key Reagents/Catalysts Product Type
Electrophilic Aromatic Substitution Replacement of an atom on the thiophene ring with an electrophile. wikipedia.orgLewis acids (e.g., AlCl3), Nitrating agentsHalogenated, nitrated, acylated, or alkylated thiophenes
C-H Functionalization Direct formation of a C-C or C-X bond at a C-H position. acs.orgnih.govPalladium catalysts, directing groupsArylated or otherwise substituted thiophenes
Palladium-Catalyzed Cross-Coupling Formation of C-C or C-heteroatom bonds. mdpi.comPalladium catalysts (e.g., Pd(OAc)2), ligandsBiaryls, vinylthiophenes, alkynylthiophenes, aminothiophenes
Nucleophilic Aromatic Substitution Replacement of a leaving group on an electron-deficient thiophene ring by a nucleophile. edurev.inStrong nucleophiles, electron-withdrawing groups on thiopheneAminothiophenes, alkoxythiophenes, etc.
Direct Iodocyclization Electrophilic cyclization of sulfur-containing alkynes with iodine. nih.govIodine (I2)Iodinated thiophenes
Sulfuration/Cyclization Formation of the thiophene ring from acyclic precursors and a sulfur source. derpharmachemica.comElemental sulfur, P4S10, Lawesson's reagentSubstituted thiophenes (e.g., 2-aminothiophenes)

Synthesis and Utility of Key Precursors and Building Blocks

The efficient construction of the target molecule relies on the availability and synthesis of versatile precursors. These building blocks, primarily substituted aminothiophenes and halogenated thiophene carbonyl derivatives, are synthesized through a variety of strategic pathways.

The 3-aminothiophene-2-carboxylate core is a fundamental unit in the synthesis of the target compound. Several methods have been developed for its preparation, often starting from 3-oxotetrahydrothiophene derivatives.

One prominent method involves the reaction of a substituted 2-methoxycarbonyl-3-oxotetrahydrothiophene with hydroxylamine (B1172632) hydrochloride. google.comprepchem.com For instance, reacting 2-methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene with hydroxylamine hydrochloride in boiling acetonitrile (B52724) and refluxing for several hours yields Methyl 3-amino-4-methylthiophene-2-carboxylate. prepchem.com The reaction mixture, after cooling and extraction, provides the product in good yields. prepchem.com A variation of this procedure uses N,N-dimethylformamide as the solvent in the presence of anhydrous ferric chloride and cyanuric chloride, achieving a high yield of 96.5%. chemicalbook.com

An alternative approach begins with different starting materials, such as methyl thioglycolate. google.com The reaction of methyl thioglycolate with sodium methylate and α,β-dichlorobutyronitrile produces 5-methyl-3-aminothiophene-2-carboxylic acid methyl ester. google.com This pathway demonstrates the versatility of synthetic strategies for accessing this key intermediate class. google.com

Table 1: Synthesis of Methyl 3-aminothiophene-2-carboxylate Derivatives

Starting Material Reagents Solvent Conditions Product Yield (%) Reference
2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene Hydroxylamine hydrochloride Acetonitrile Reflux, 5 hours Methyl 3-amino-4-methylthiophene-2-carboxylate 64 prepchem.com
2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene Hydroxylamine hydrochloride, Anhydrous ferric chloride, Cyanuric chloride N,N-dimethylformamide 70-90°C, 4 hours Methyl 3-amino-4-methylthiophene-2-carboxylate 96.5 chemicalbook.com

The introduction of a chlorine atom at the 4-position and a carbonyl group at the 2-position of the thiophene ring requires specific synthetic routes. These precursors can be synthesized through various chlorination and carbonylation strategies.

Thiophene-2-carbonyl chlorides are valuable intermediates for producing drugs and agrochemicals. google.comgoogleapis.com One method involves reacting 2-chlorothiophene (B1346680) with oxalyl chloride in a closed vessel at elevated temperatures, which can produce 5-chlorothiophene-2-carbonyl chloride with a conversion rate of 85% and a yield of 71%. google.com

For more complex chlorination patterns, multi-step syntheses are employed. The preparation of 3,4,5-trichloro-2-thiophenecarbonyl chloride can be achieved starting from tetrachlorothiophene. nih.govresearchgate.net This transformation can proceed via a lithiation reaction using n-butyllithium followed by carbonation with CO2 to give the corresponding carboxylic acid. nih.govresearchgate.net This acid is then readily converted to the acid chloride with thionyl chloride (SOCl₂). nih.govresearchgate.net An alternative to lithiation is a Grignard method. nih.gov

Another pathway to chlorinated thiophene carboxylic acids involves the one-pot synthesis of 5-chlorothiophene-2-carboxylic acid from 2-thiophenecarboxaldehyde. google.com This process begins with the chlorination of the aldehyde to form 5-chloro-2-thiophenecarboxaldehyde, which is then oxidized to the carboxylic acid without isolation of the intermediate. google.com

Table 2: Synthesis of Chlorinated Thiophene-2-carbonyl Precursors

Starting Material Reagents Key Transformation Product Reference
2-Chlorothiophene Oxalyl chloride Carbonylation 5-Chlorothiophene-2-carbonyl chloride google.com
Tetrachlorothiophene 1. n-BuLi or Grignard reagents2. CO₂3. SOCl₂ Lithiation/Grignard, Carbonation, Acyl-halide formation 3,4,5-Trichloro-2-thiophenecarbonyl chloride nih.govresearchgate.net
2-Thiophenecarboxaldehyde 1. Chlorine2. NaOH (Oxidation) Chlorination, Oxidation 5-Chlorothiophene-2-carboxylic acid google.com

Halogenated 2-thiophenecarboxylic acid derivatives are not typically the final products but serve as crucial synthetic intermediates. google.comnih.gov Their functional groups—a halogen atom and a carboxylic acid or its derivative—allow for further molecular elaboration.

These compounds are key building blocks for new classes of agrochemicals, particularly 1,2,4-triazole (B32235) insecticides. nih.govresearchgate.net In these applications, the carboxylic acid group is often converted into an acid chloride or a nitrile. nih.gov This functionalization provides a "handle" for attaching the thiophene moiety to the larger molecular framework of the target insecticide. nih.gov For example, 4-bromo-3-methyl-2-thiophenecarbonyl chloride and 3,4,5-trichloro-2-thiophenecarbonyl chloride are specifically utilized in the assembly of the C-ring portion of certain triazole insecticides. nih.govresearchgate.net

In the pharmaceutical industry, these intermediates are also vital. 5-Chloro-thiophene-2-carbonyl chloride is a documented intermediate in the synthesis of Rivaroxaban, an anticoagulant medication. google.com Similarly, thiophene-2-carbonyl chloride is a precursor for the nematicide Tioxazafen. google.comgoogleapis.com The strategic placement of halogen atoms on the thiophene ring can significantly influence the biological activity of the final product, making the synthesis of these intermediates an area of active research. google.com

Table 3: Applications of Halogenated 2-Thiophenecarboxylic Acid Derivatives

Intermediate Application Area Final Product Class/Name Reference
4-Bromo-3-methyl-2-thiophenecarbonyl chloride Agrochemicals 1,2,4-Triazole Insecticides nih.gov
3,4,5-Trichloro-2-thiophenecarbonyl chloride Agrochemicals 1,2,4-Triazole Insecticides nih.govresearchgate.net
5-Chloro-thiophene-2-carbonyl chloride Pharmaceuticals Anticoagulants (Rivaroxaban) google.com

Chemical Reactivity and Transformation Pathways of Methyl 3 Acetamido 4 Chlorothiophene 2 Carboxylate and Its Core Structure

Chemical Transformations of the Methyl Ester Moiety

The methyl ester group at the C2 position of the thiophene (B33073) ring is a primary site for transformations such as hydrolysis and transesterification. These reactions modify the carboxyl group, which can significantly influence the molecule's chemical properties and biological interactions.

The hydrolysis of the methyl ester in Methyl 3-acetamido-4-chlorothiophene-2-carboxylate to its corresponding carboxylic acid, 3-acetamido-4-chlorothiophene-2-carboxylic acid, is a fundamental transformation. This reaction can be achieved under either acidic or basic conditions. Basic hydrolysis, often termed saponification, is typically carried out using an aqueous solution of a strong base like sodium hydroxide (B78521) or lithium hydroxide, followed by acidification to yield the free carboxylic acid.

The conversion of the ester to a carboxylic acid can have a profound impact on the biological activity of the compound. Carboxylic acids introduce a polar, ionizable group that can alter a molecule's solubility, cell permeability, and ability to interact with biological targets. For instance, studies on other classes of compounds, such as non-steroidal anti-inflammatory drugs (NSAIDs), have shown that derivatization of the carboxylate function can lead to enhanced anti-inflammatory activity with reduced ulcerogenic effects. orientjchem.org

While direct biological data on 3-acetamido-4-chlorothiophene-2-carboxylic acid is limited, research on structurally related thiophene carboxylic acids highlights their potential. For example, metal complexes of 3-chlorothiophene-2-carboxylic acid have been synthesized and evaluated for their anticancer activities against various human cancer cell lines, with some complexes showing significant inhibitory effects. mdpi.com Similarly, other thiophene carboxamide derivatives have been investigated as biomimetics of the anticancer agent Combretastin A-4, demonstrating considerable activity against hepatocellular carcinoma cell lines. mdpi.com These findings suggest that the carboxylic acid derivative of the title compound could serve as a precursor to biologically active molecules.

Table 1: Conditions for Ester Hydrolysis

Catalyst/Reagent Solvent Temperature Product
LiOH / H₂O THF/Methanol (B129727) Room Temp - 35°C Carboxylic Acid
NaOH / H₂O Methanol/Ethanol (B145695) Reflux Carboxylate Salt

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. For this compound, this involves reacting the methyl ester with a different alcohol (R'-OH) in the presence of an acid or base catalyst to form a new ester and methanol. wikipedia.org This equilibrium-driven reaction is often pushed towards the product by using the new alcohol as a solvent or by removing the methanol byproduct. wikipedia.org

Common catalysts for transesterification include:

Acid catalysts: Sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH).

Base catalysts: Sodium methoxide (B1231860) (NaOMe), sodium ethoxide (NaOEt), potassium carbonate (K₂CO₃).

Organometallic catalysts: Zinc clusters, titanium alkoxides. organic-chemistry.org

This reaction is valuable for modifying the ester group to introduce different alkyl or aryl moieties, which can fine-tune the steric and electronic properties of the molecule. For example, the synthesis of novel thiophene-aromatic polyesters has been achieved through the transesterification of dimethyl 2,5-thiophenedicarboxylate with diols, demonstrating the utility of this reaction for creating new materials. nih.gov

Derivatization of the Acetamido Group

The acetamido group (-NHCOCH₃) at the C3 position provides a handle for N-alkylation, acylation, and hydrolysis, enabling further diversification of the core structure.

The nitrogen atom of the acetamido group can be functionalized through alkylation or acylation. N-alkylation of similar 2-acylamino-3-acylthiophenes has been accomplished under mild conditions using a base such as cesium carbonate with an alkylating agent (e. g., an alkyl halide) in a solvent like N,N-dimethylformamide (DMF). nih.gov The addition of tetrabutylammonium (B224687) iodide can facilitate this reaction. nih.gov This methodology allows for the introduction of various alkyl groups onto the amide nitrogen.

N-acylation involves reacting the acetamido group with an acylating agent, such as an acid chloride or anhydride, typically in the presence of a base. This reaction would replace the acetyl group with a different acyl group, a transformation that proceeds through an imide intermediate. More commonly, the parent amine (resulting from amide hydrolysis) is subjected to acylation. For instance, 2-aminothiophene-3-carbonitrile (B183302) can be readily acylated by reacting it with an activated carboxylic acid (like an acetyl chloride), demonstrating the feasibility of forming amide bonds at this position. nih.govacs.org

Table 2: Reagents for N-Alkylation and N-Acylation

Transformation Reagents Base Solvent
N-Alkylation Alkyl Halide (R-X) Cs₂CO₃ DMF
N-Acylation Acid Chloride (R-COCl) Triethylamine THF / DCM

The amide bond of the acetamido group can be cleaved under acidic or basic conditions to yield the corresponding amine, methyl 3-amino-4-chlorothiophene-2-carboxylate. Acid-catalyzed hydrolysis is typically performed by heating the amide in the presence of a strong acid like hydrochloric acid or sulfuric acid. This reaction protonates the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by water.

This transformation is valuable as the resulting 2-aminothiophene derivative is a key building block for the synthesis of various heterocyclic systems, including thieno[2,3-d]pyrimidines, which are known pharmacophores. researchgate.net For example, a related compound, N-(3-acetyl-2-thienyl)acetamide, can undergo acidic hydrolysis to reveal the amine, which can then be used in further synthetic steps, such as the preparation of azo dyes. nih.gov

Reactivity of the Chlorinated Thiophene Ring

The chlorine atom at the C4 position renders the thiophene ring susceptible to various substitution reactions, most notably nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) on a thiophene ring is facilitated by the presence of electron-withdrawing groups. nih.gov In this compound, the methyl ester and acetamido groups at the ortho and meta positions, respectively, activate the ring towards nucleophilic attack. The generally accepted mechanism involves the addition of a nucleophile to the carbon bearing the chlorine, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the chloride ion to restore aromaticity. libretexts.orglibretexts.org A wide range of nucleophiles, including amines, alkoxides, and thiolates, can be used to displace the chlorine atom.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds. harvard.edu In a typical Suzuki reaction, the 4-chlorothiophene derivative would be reacted with an organoboron reagent (e.g., a boronic acid or boronic ester) in the presence of a palladium catalyst and a base. commonorganicchemistry.comresearchgate.net This reaction allows for the introduction of aryl, heteroaryl, or vinyl substituents at the C4 position, providing a straightforward route to complex biaryl and vinyl-substituted thiophene structures. mdpi.com The versatility of the Suzuki reaction is enhanced by its tolerance for a wide variety of functional groups. youtube.com

Table 3: Common Cross-Coupling Reactions for Aryl Chlorides

Reaction Name Coupling Partner Catalyst System (Example) Product Type
Suzuki-Miyaura Aryl/Vinyl Boronic Acid Pd(PPh₃)₄ / K₂CO₃ Biaryl / Vinyl Thiophene
Stille Organotin Reagent Pd(PPh₃)₄ Biaryl / Vinyl Thiophene
Heck Alkene Pd(OAc)₂ / P(o-tol)₃ Vinyl Thiophene

Pathways for Nucleophilic Aromatic Substitution at the Chlorine Position

The chlorine atom at the C4 position of the thiophene ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is significantly enhanced by the presence of the electron-withdrawing methyl carboxylate group at the C2 position, which is para to the chlorine. This group helps to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. libretexts.orglibretexts.org The SNAr mechanism involves the initial attack of a nucleophile on the carbon atom bearing the chlorine, followed by the departure of the chloride ion, which re-establishes the aromaticity of the ring. libretexts.org

The acetamido group at the C3 position, being ortho to the chlorine, also influences the reaction rate, though its effect is more complex than that of the para-ester group. A variety of nucleophiles can be employed to displace the chlorine atom, leading to a diverse range of 4-substituted thiophene derivatives. This pathway is a valuable synthetic tool for modifying the thiophene core. nih.gov

Table 1: Representative Nucleophilic Aromatic Substitution Reactions at the C4 Position
NucleophileReagent ExamplePotential ProductTypical Reaction Conditions
AmineMorpholineMethyl 3-acetamido-4-(morpholino)thiophene-2-carboxylateSolvent: DMF or NMP; Base: K₂CO₃ or Et₃N; Temperature: 100-150 °C
AlkoxideSodium MethoxideMethyl 3-acetamido-4-methoxythiophene-2-carboxylateSolvent: Methanol; Room Temperature to Reflux
ThiolateSodium ThiophenoxideMethyl 3-acetamido-4-(phenylthio)thiophene-2-carboxylateSolvent: DMF or DMSO; Room Temperature
HydroxidePotassium HydroxideMethyl 3-acetamido-4-hydroxythiophene-2-carboxylateSolvent: Aqueous Dioxane or DMSO; Elevated Temperature

Further Electrophilic Substitution on the Thiophene Ring

The thiophene ring in this compound has one available position for electrophilic aromatic substitution (SEAr), at the C5 position. The regioselectivity and rate of this reaction are governed by the combined electronic effects of the existing substituents. lumenlearning.comlibretexts.org

3-Acetamido group: This is a powerful activating group and directs incoming electrophiles to its ortho (C2, occupied) and para (C5) positions. Its activating nature is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the thiophene ring, thereby increasing its nucleophilicity. pearson.com

2-Methyl carboxylate group: This is an electron-withdrawing group and deactivates the ring towards electrophilic attack. It is a meta-director. libretexts.org

4-Chloro group: This group is deactivating due to its electron-withdrawing inductive effect but is ortho, para-directing because of the resonance contribution from its lone pairs. libretexts.org

Table 2: Predicted Outcomes of Electrophilic Aromatic Substitution at the C5 Position
ReactionElectrophilic ReagentPredicted Major Product
NitrationHNO₃ / H₂SO₄Methyl 3-acetamido-4-chloro-5-nitrothiophene-2-carboxylate
BrominationBr₂ / Acetic AcidMethyl 3-acetamido-5-bromo-4-chlorothiophene-2-carboxylate
Friedel-Crafts AcylationAcetyl Chloride / AlCl₃Methyl 5-acetyl-3-acetamido-4-chlorothiophene-2-carboxylate
SulfonationFuming H₂SO₄Methyl 3-acetamido-4-chloro-5-(sulfo)thiophene-2-carboxylate

Cycloaddition and Condensation Reactions Involving the Thiophene Nucleus

The arrangement of the acetamido and methyl carboxylate groups at the C3 and C2 positions, respectively, makes the molecule an excellent precursor for condensation reactions to form fused heterocyclic systems. Specifically, after hydrolysis of the acetamido group to a primary amine (forming Methyl 3-amino-4-chlorothiophene-2-carboxylate), the resulting ortho-amino ester is primed for cyclization. researchgate.net

This transformation is widely used to synthesize thieno[3,2-d]pyrimidines, a class of compounds with significant biological and pharmaceutical interest. nih.govresearchgate.net The reaction typically involves heating the 3-aminothiophene derivative with a one-carbon synthon, such as formamide, which provides the necessary atoms to close the pyrimidine (B1678525) ring. nih.gov Other reagents can be used to introduce substituents onto the newly formed pyrimidine ring.

Table 3: Synthesis of Thieno[3,2-d]pyrimidine Derivatives
ReagentIntermediateFinal Product Core StructureTypical Reaction Conditions
FormamideMethyl 3-amino-4-chlorothiophene-2-carboxylate7-Chloro-thieno[3,2-d]pyrimidin-4(3H)-oneReflux in excess formamide
UreaMethyl 3-amino-4-chlorothiophene-2-carboxylate7-Chloro-thieno[3,2-d]pyrimidine-2,4(1H,3H)-dioneHeating neat or in a high-boiling solvent
Phenyl isothiocyanateMethyl 3-amino-4-chlorothiophene-2-carboxylate7-Chloro-3-phenyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-oneHeating in a solvent like ethanol or DMF
Dimethylformamide-dimethylacetal (DMF-DMA)Methyl 3-amino-4-chlorothiophene-2-carboxylate7-Chloro-thieno[3,2-d]pyrimidineHeating in a solvent like ethanol, often under microwave irradiation nih.gov

Stability and Degradation Pathways in Various Chemical Environments

The stability of this compound is influenced by the chemical environment, particularly pH and the presence of oxidizing or reducing agents. Several degradation pathways can be anticipated based on its functional groups.

Hydrolysis: The molecule contains two functional groups susceptible to hydrolysis: the methyl ester and the acetamido (amide) group.

Ester Hydrolysis: The methyl carboxylate group can be hydrolyzed to the corresponding carboxylic acid under both acidic and basic conditions. Basic hydrolysis (saponification) is typically irreversible and often proceeds more readily than acid-catalyzed hydrolysis. lookchem.com

Amide Hydrolysis: The acetamido group is generally more stable to hydrolysis than the ester. However, under more stringent conditions, such as prolonged heating in strong acid or base, it can be hydrolyzed to yield the 3-amino derivative and acetic acid. nih.govacs.org

Degradation of the Thiophene Ring: The thiophene ring itself is a stable aromatic system. However, the chlorine substituent can be subject to reductive dehalogenation under certain conditions, for instance, with catalytic hydrogenation. The sulfur atom in the thiophene ring can be oxidized by strong oxidizing agents. Chlorothiophenes are generally stable under normal temperatures and pressures but can be volatile. guidechem.comfishersci.com

Thermal Stability: The compound is expected to be reasonably stable at moderate temperatures. At high temperatures, decomposition would likely involve the loss of the ester and amide functionalities, followed by the breakdown of the thiophene ring.

Investigation of Biological Activities in Vitro and Preclinical Models and Mechanistic Insights

Broad Spectrum Biological Attributes of Thiophene (B33073) Derivatives

Thiophene-based compounds are recognized as privileged structures in medicinal chemistry, forming the core of numerous pharmacologically active agents. nih.govresearchgate.net Their versatile nature allows for chemical modifications that lead to a wide range of biological activities, including anti-inflammatory, antimicrobial, and antiprotozoal effects. nih.govacs.org

Anti-inflammatory Potential and Modulation of Inflammatory Pathways (e.g., ERK, THP-1, NF-κB, 5-lipoxygenase)

Thiophene derivatives have demonstrated significant anti-inflammatory properties by modulating key signaling pathways. nih.gov Certain methoxy-substituted thiophene compounds have been shown to negatively regulate the expression of pro-inflammatory cytokines like TNF-α and IL-8 in LPS-induced THP-1 monocytes. nih.gov These effects are achieved through the inhibition of signaling cascades involving ERK, p38, and NF-κB at a concentration of 10 µM. nih.gov

The mechanism of action for many anti-inflammatory thiophene compounds involves the inhibition of enzymes crucial to the inflammatory process, such as cyclooxygenase (COX) and lipoxygenase (LOX). researchgate.netnih.gov For instance, a thiophene derivative was identified as an inhibitor of the 5-lipoxygenase (5-LOX) enzyme with an IC₅₀ value of 29.2 µM, an activity attributed to the presence of methyl and methoxy (B1213986) groups in its structure. nih.gov

Table 1: Anti-inflammatory Activity of Select Thiophene Derivatives

Compound ClassTarget/ModelObserved EffectConcentration/IC₅₀
Methoxy-substituted thiopheneLPS-induced THP-1 monocytesInhibition of ERK, p38, and NF-κB activation; reduced TNF-α and IL-8 expression10 µM
Thiazolo-thiophene derivativeAsthma model (bronchoalveolar lavage)Significant reduction in TNF-α, IL-1β, and IL-6Not specified
Methyl and methoxy-substituted thiophene5-Lipoxygenase (5-LOX) enzymeInhibitory activity29.2 µM

Antimicrobial and Antifungal Activities against Select Pathogens

The thiophene scaffold is a key component in various antimicrobial and antifungal agents. nih.gov Research has shown that certain synthetic thiophene derivatives exhibit potent activity against both bacterial and fungal pathogens. nih.gov

In antibacterial screenings, some novel armed thiophene derivatives have displayed significant efficacy. One such derivative was found to be more potent than the standard drug gentamicin (B1671437) against Pseudomonas aeruginosa. nih.gov Other derivatives have shown bactericidal effects against colistin-resistant (Col-R) Acinetobacter baumannii and Escherichia coli, with MIC₅₀ values ranging from 8 to 32 mg/L. nih.gov The mechanism of action is believed to involve increased membrane permeabilization and interaction with outer membrane proteins (OMPs). frontiersin.org

In the realm of antifungal activity, thiophene derivatives have been effective against several fungal species. nih.govresearchgate.net For example, a thiophene derivative known as 5CN05 showed good activity against Cryptococcus neoformans with a Minimum Inhibitory Concentration (MIC) of 17 μg/mL. When incorporated into a microemulsion (ME-5CN05), its activity against C. neoformans was enhanced, with the MIC dropping to 2.2 μg/mL. researchgate.net

Table 2: Antimicrobial and Antifungal Activity of Select Thiophene Derivatives

Compound/DerivativePathogenActivity MetricResult
Armed Thiophene Derivative 7Pseudomonas aeruginosaComparative PotencyMore potent than gentamicin
Thiophene Derivatives 4 & 8Col-R A. baumannii & E. coliMIC₅₀8 - 32 mg/L
5CN05Cryptococcus neoformansMIC17 μg/mL
ME-5CN05Cryptococcus neoformansMIC2.2 μg/mL

Antiprotozoal Activities

Thiophene derivatives have emerged as a promising scaffold for the development of new treatments against protozoan parasites. nih.gov Thirty-eight novel thiophene compounds were synthesized and tested against Leishmania infantum, the parasite responsible for leishmaniasis. Half of these molecules showed an EC₅₀ in the low micromolar range, indicating potent activity. nih.gov

Further studies have investigated thiophene-containing quinones against the trypomastigote form of Trypanosoma cruzi and promastigote forms of Leishmania. nii.ac.jp The results indicated that compounds with a thiophene ring fused to a quinone nucleus were the most active members of the series, suggesting this structural combination is crucial for antiparasitic activity. nii.ac.jpresearchgate.net

Mechanistic Studies on Specific Molecular Targets

Kinase Inhibition Profiles (e.g., EGFR/HER2, Polo-like Kinase 1 Polo-Box Domain (Plk1 PBD))

In oncology, protein kinases are critical targets, and thiophene derivatives have been designed as potent inhibitors.

EGFR/HER2 Inhibition : Dual targeting of the Epidermal Growth Factor Receptor (EGFR) and Human EGFR-related Receptor 2 (HER2) is a validated strategy in cancer therapy. nih.gov A series of novel acetamide (B32628) derivatives based on a thiophene scaffold were evaluated for their ability to inhibit these kinases. One compound, 2-(1H-pyrazolo[3,4-b]pyridin-3-ylamino)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide, demonstrated exceptionally high potency with IC₅₀ values of 0.47 nM and 0.14 nM against EGFR and HER2, respectively. nih.gov These values are comparable or superior to some approved drugs like gefitinib (B1684475) and imatinib. nih.govresearchgate.net

Plk1 PBD Inhibition : Polo-like kinase 1 (Plk1) is another key target in cancer due to its role in cell division. researchgate.net Its Polo-Box Domain (PBD) is essential for its function. A fluorescence polarization assay was used to identify a new Plk1 PBD inhibitor, T521, from a small-molecule library. This compound specifically and covalently binds to lysine (B10760008) residues of the Plk1 PBD, altering its secondary structure and inhibiting its function. researchgate.net This highlights the potential of thiophene-based structures to target protein-protein interactions.

Table 3: Kinase Inhibition by Select Thiophene Derivatives

Compound ClassTarget KinaseInhibitory Concentration (IC₅₀)
Tetrahydrobenzo[b]thiophene-based acetamideEGFR0.47 nM
Tetrahydrobenzo[b]thiophene-based acetamideHER20.14 nM
Benzothiophene (B83047) Derivative (T521)Plk1 PBDSpecific covalent inhibition

Enzyme Inhibition Assays (e.g., 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2), Protein Tyrosine Phosphatase 1B (PTP1B), α-Glucosidase, Factor Xa, Thrombin)

The structural versatility of thiophenes also extends to the inhibition of various other enzymes implicated in disease.

17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) : This enzyme is a target for osteoporosis treatment, as its inhibition is thought to increase local concentrations of estradiol (B170435) and testosterone (B1683101) in bone. researchgate.net A series of 2,5-thiophene amide derivatives were designed and found to be potent inhibitors of both human and mouse 17β-HSD2, demonstrating their potential for targeted intracrine therapy. researchgate.net

Protein Tyrosine Phosphatase 1B (PTP1B) and α-Glucosidase : These enzymes are targets in the management of type 2 diabetes. PTP1B inhibition is sought to improve insulin (B600854) sensitivity, while α-glucosidase inhibition helps control postprandial blood glucose levels. nih.gov Studies on fluorinated benzenesulfonic ester derivatives, which can contain thiophene-like structures, have shown that some compounds exhibit strong inhibitory activity against both α-glucosidase and PTP1B, presenting a multi-target approach to diabetes treatment. nih.gov

Information regarding the specific inhibition of Factor Xa and Thrombin by Methyl 3-acetamido-4-chlorothiophene-2-carboxylate was not found in the reviewed literature.

Table 4: Enzyme Inhibition by Select Thiophene Derivatives

Compound ClassTarget EnzymeSignificance
2,5-Thiophene Amide Derivatives17β-HSD2Potent inhibition of human and mouse enzymes; potential for osteoporosis treatment.
Fluorinated Benzenesulfonic EstersPTP1BSignificant activity; potential to improve insulin resistance.
Fluorinated Benzenesulfonic Estersα-GlucosidaseStrong activity; potential to control postprandial hyperglycemia.

Receptor Antagonism Studies (e.g., P2Y14 Receptor)

The P2Y14 receptor, a G protein-coupled receptor, is recognized as a therapeutic target for various inflammatory and immune processes. mdpi.comresearchgate.net Research has led to the discovery of several potent and highly selective P2Y14 receptor antagonists. mdpi.comresearchgate.net Classes of compounds identified as P2Y14 receptor antagonists include 4-amide-thiophene-2-carboxyl derivatives, 3-amide benzoic acid derivatives, and heterocyclic compounds. researchgate.netnih.gov However, specific studies detailing the activity of this compound as a P2Y14 receptor antagonist are not available in the reviewed scientific literature.

Antiviral Mechanisms, e.g., Inhibition of SARS-CoV-2 Mac1

The macrodomain 1 (Mac1) of the non-structural protein 3 (nsp3) is a conserved domain in coronaviruses, including SARS-CoV-2. mdpi.com Mac1 plays a crucial role in viral pathogenesis by reversing host-mediated ADP-ribosylation, which in turn suppresses the host's innate immune and interferon (IFN) responses. mdpi.comnih.govelifesciences.org This function makes SARS-CoV-2 Mac1 an attractive target for the development of antiviral therapies. nih.gov

Research into inhibitors of SARS-CoV-2 Mac1 has identified a class of compounds characterized by a 2-amide-3-methylester thiophene scaffold as having inhibitory activity. nih.gov The binding mechanism for these thiophene-based inhibitors involves the fused aliphatic and thiophene ring structure forming hydrophobic interactions with the F156 residue of the Mac1 protein, while the carbonyl oxygen of the methyl ester group forms hydrogen bonds. mdpi.com While these findings validate the thiophene scaffold as a basis for Mac1 inhibition, specific data on the inhibitory mechanism of this compound against SARS-CoV-2 Mac1 have not been detailed.

In Vitro Efficacy and Selectivity Profiling

Quantitative assessment of a compound's potency and selectivity is fundamental in drug discovery to understand its therapeutic potential and potential for off-target effects.

The half-maximal inhibitory concentration (IC50) is a key measure of the potency of a substance in inhibiting a specific biological or biochemical function. In the context of antiviral research, high-throughput screening has been employed to identify inhibitors of SARS-CoV-2 Mac1. nih.gov For the 2-amide-3-methylester thiophene scaffold, a hit compound was identified with an IC50 value of 14 µM. nih.gov Subsequent optimization led to a more potent analog with an IC50 of 2.1 µM. nih.gov

Currently, there is no publicly available research data specifying the IC50 value for this compound against SARS-CoV-2 Mac1 or other biological targets.

Selectivity is a critical parameter, indicating a compound's ability to interact with its intended target over other related targets. For inhibitors of viral Mac1, it is important to assess selectivity against human macrodomain proteins to minimize potential off-target effects. For instance, one optimized 2-amide-3-methylester thiophene compound was found to be selective for SARS-CoV-2 Mac1 over a panel of human macrodomains, with the exception of some activity against ALC1 and PARP9 MD1 at high concentrations. nih.gov

No specific selectivity ratios or profiling data for this compound are available in the current body of scientific literature.

Cellular Responses and Phenotypic Effects in Relevant Preclinical Models

Investigating the effects of a compound in cellular models provides insight into its biological activity and potential therapeutic utility.

The primary signaling pathway modulated by SARS-CoV-2 Mac1 is the innate immune response, particularly the production of interferon. nih.govelifesciences.org By reversing ADP-ribosylation, Mac1 effectively dampens this antiviral signaling cascade. nih.gov Pharmacological inhibition of Mac1 is therefore hypothesized to restore the host's interferon response, thereby controlling viral replication. elifesciences.org Studies on potent Mac1 inhibitors have demonstrated that they can indeed inhibit coronavirus replication in cellular models, providing proof-of-concept for this mechanism. nih.gov This inhibition is believed to result from the restoration of cellular signaling pathways that lead to an effective antiviral state.

Specific studies detailing the modulation of cell signaling pathways by this compound have not been reported.

Induction of Mitotic Block and Apoptotic Cell Death (as observed with thiophene-based agents)

Thiophene derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of biological activities, including potent anticancer effects. nih.govbenthamscience.comnih.gov A key mechanism through which certain thiophene-based agents exert their cytotoxic effects against cancer cells is the disruption of microtubule dynamics, leading to a mitotic block and subsequent induction of programmed cell death, or apoptosis. nih.govnih.gov

Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, specifically in the formation of the mitotic spindle. The dynamic process of microtubule polymerization and depolymerization is critical for proper chromosome segregation. Thiophene-containing compounds have been identified as tubulin polymerization inhibitors, interfering with this process. nih.govtandfonline.com By binding to tubulin, the protein subunit of microtubules, these agents can prevent the assembly of the mitotic spindle, causing cells to arrest in the G2/M phase of the cell cycle. nih.govtandfonline.com This prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway.

The induction of apoptosis by thiophene derivatives is often characterized by a cascade of molecular events. Treatment of cancer cells with these compounds has been shown to lead to the externalization of phosphatidylserine, generation of reactive oxygen species (ROS), and depolarization of the mitochondrial membrane. nih.govplos.org These events are followed by the activation of key executioner caspases, such as caspase-3 and caspase-7, which are responsible for the cleavage of cellular proteins and the morphological changes associated with apoptosis. nih.govnih.gov

Several studies have reported the efficacy of various thiophene derivatives in inducing apoptosis and inhibiting cancer cell growth. For instance, a novel thiophene derivative, F8 (methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-[(3-phenyl-2-propynoyl) amino]-3-thiophenecarboxylate), demonstrated cytotoxicity against a panel of cancer cell lines with CC50 values ranging from 0.805 µM to 3.05 µM. plos.org Another study on thiophene-based chalcone (B49325) derivatives identified a compound that induced apoptosis in A549 lung cancer cells with an IC50 value of 6.3 µM. researchgate.net The table below summarizes the cytotoxic activity of selected thiophene derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC50 / CC50 (µM)Reference
5b (Thiophenyl hydrazone) HT29 (Colon)2.61 ± 0.34 tandfonline.com
BU17 (Tetrahydrobenzo[b]thiophene) A549 (Lung)Not specified, but identified as most potent nih.gov
SB-200 MCF-7 (Breast)<30 researchgate.net
15e (Thiophene-chalcone) A549 (Lung)6.3 ± 0.9 researchgate.net
F8 (Thiophenecarboxylate) Various0.805 - 3.05 plos.org

Elucidation of Binding Modes and Interaction Mechanisms at Target Active Sites

The efficacy of thiophene-based compounds as anticancer agents is intrinsically linked to their ability to bind effectively to their biological targets, such as tubulin. Molecular docking studies have provided valuable insights into the binding modes and interaction mechanisms of these derivatives at the atomic level. tandfonline.com

For thiophene derivatives that act as tubulin inhibitors, the colchicine (B1669291) binding site on β-tubulin is a common target. tandfonline.com Molecular docking simulations have revealed that these compounds can fit into this hydrophobic pocket and establish various non-covalent interactions with the surrounding amino acid residues, thereby preventing the polymerization of tubulin heterodimers into microtubules.

Role of Sulfur Atom in Hydrogen Bonding and Ligand-Protein Interactions

The sulfur atom within the thiophene ring plays a crucial and multifaceted role in the binding of these ligands to their protein targets. While traditionally not considered a strong hydrogen bond acceptor compared to oxygen or nitrogen, the sulfur atom can participate in various non-covalent interactions that contribute significantly to binding affinity and specificity. researchgate.netnih.gov

The electronic structure of the divalent sulfur in the thiophene ring allows it to act as a hydrogen bond acceptor. nih.gov The lone pairs of electrons on the sulfur atom can interact with hydrogen bond donors, such as the backbone N-H groups or the side chains of amino acids like lysine or arginine within the active site. mdpi.comacs.org

Furthermore, the sulfur atom can engage in chalcogen bonds, which are non-covalent interactions involving a chalcogen atom (like sulfur) as an electrophilic region (a σ-hole) interacting with a nucleophilic region on the protein, such as a backbone carbonyl oxygen. nih.govbiorxiv.org These interactions are directional and can be comparable in strength to conventional hydrogen bonds, contributing to the stability of the ligand-protein complex. nih.gov The presence of electron-withdrawing substituents on the thiophene ring can enhance the positive electrostatic potential on the sulfur atom, thereby strengthening these chalcogen bonds. Aromatic sulfur atoms, as found in thiophene, have been noted to preferentially form chalcogen bonds with oxygen-containing groups in proteins. nih.govbiorxiv.org

Importance of Intramolecular Hydrogen Bonds in Binding Conformation

Intramolecular hydrogen bonds (IMHBs) play a critical role in pre-organizing the conformation of a ligand into a bioactive shape that is complementary to the binding site of its target protein. nih.gov By reducing the number of rotatable bonds and stabilizing a specific three-dimensional structure, IMHBs can lower the entropic penalty of binding, leading to a higher binding affinity. nih.gov

The formation of such an IMHB can have several favorable consequences for biological activity. It can enhance membrane permeability by masking polar groups and reducing the desolvation penalty upon entering the less polar environment of a protein's active site. unito.it Moreover, by locking the molecule into a more rigid conformation, it can present the key interacting moieties in the optimal orientation for binding to the target, thus enhancing potency. nih.gov The specific geometry and stability of these IMHBs are influenced by the electronic properties of the substituents and the surrounding solvent environment.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to forecast the binding mode and affinity of a small molecule ligand to the active site of a protein.

Prediction of Ligand-Protein Binding Modes and Affinities

In silico molecular docking studies are pivotal in identifying potential protein targets for a ligand and predicting its binding orientation within the active site. For thiophene derivatives, which are known to exhibit a wide range of biological activities, docking studies have been instrumental in rationalizing their mechanism of action. For instance, novel thiophene derivatives have been investigated as potential inhibitors of lactate dehydrogenase (LDH), an important enzyme in cancer metabolism. nih.gov Molecular docking simulations of these compounds revealed MolDock scores ranging from -127 to -171, indicating strong binding affinities to the LDH active site. nih.gov

Similarly, in the search for therapeutics against COVID-19, tetrasubstituted thiophene analogues were docked against SARS-CoV-2 inhibitors, with binding energies ranging from -25.18 to -81.42 kcal/mol. gyanvihar.org Another study on thiophene sulfonamide derivatives targeting the enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis reported docking scores between -6 and -12 kcal/mol. nih.govtandfonline.com

Table 1: Illustrative Molecular Docking Scores of Thiophene Derivatives against Various Protein Targets

Thiophene Derivative ClassProtein TargetDocking Score Range
Thieno[2,3-d]pyrimidin-4(3H)-onesHuman Lactate Dehydrogenase-127 to -171 (MolDock Score)
Tetrasubstituted ThiophenesSARS-CoV-2 Inhibitors-25.18 to -81.42 kcal/mol
Thiophene SulfonamidesEnoyl Acyl Carrier Protein Reductase (InhA)-6 to -12 kcal/mol

Note: This table is for illustrative purposes and is based on studies of various thiophene derivatives, not this compound itself.

Identification of Critical Residues for Binding Interactions

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific interactions between a ligand and the amino acid residues within the protein's active site. These interactions, which include hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are crucial for the stability of the ligand-protein complex.

For example, in a study of thiophene carboxamide derivatives as biomimetics of the anticancer agent Combretastatin A-4 (CA-4), docking simulations identified key interactions within the tubulin-colchicine binding pocket. nih.govmdpi.com The thiophene ring, owing to its aromaticity, was found to be critical for these interactions. nih.gov Similarly, docking of thiazole-thiophene scaffolds into the active site of breast cancer proteins (PDB = 2W3L) revealed hydrogen bonding and ligand exposure as key binding features. mdpi.com

By performing molecular docking of this compound into the active site of a putative target protein, it would be possible to identify the critical amino acid residues that form stabilizing interactions with the compound. The acetamido group could act as a hydrogen bond donor and acceptor, the methyl ester could participate in hydrogen bonding, and the chlorothiophene core could engage in hydrophobic and halogen-π interactions. nih.gov

Molecular Dynamics (MD) Simulations

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the analysis of the conformational changes and stability of the complex over time.

Analysis of Dynamic Behavior and Conformational Changes of the Compound

MD simulations can reveal the flexibility and conformational landscape of a ligand both in solution and within a protein's binding pocket. A study on N-aromatic acetamides bearing a thiophene ring investigated their conformational preferences in solution and in the crystal state, highlighting the influence of intramolecular interactions on the amide conformation. acs.org Another study on a thiophene-based molecule on a gold surface demonstrated voltage-induced conformational switching, which was supported by density-functional theory (DFT) calculations. nih.gov

For this compound, MD simulations could be employed to understand the rotational freedom around the single bonds, particularly the bond connecting the acetamido group to the thiophene ring. This would provide insights into the accessible conformations of the molecule and how these might influence its binding to a target protein.

Evaluation of Binding Stability within Protein Cavities

A key application of MD simulations in drug discovery is to assess the stability of a ligand-protein complex predicted by molecular docking. By simulating the complex in a solvated environment over a period of nanoseconds, researchers can observe whether the ligand remains bound in its initial docked pose or if it dissociates.

In a study of thieno[3,2-b]pyrrole-5-carboxamide derivatives as LSD1 inhibitors, MD simulations were used to explore the binding modes of designed compounds. rsc.org The simulations revealed that the inhibitor Asn535 played a crucial role in stabilizing the inhibitors. rsc.org Similarly, MD simulations of thiophene carboxamide derivatives in complex with tubulin showed optimal dynamics trajectories over 100 ns, asserting their high stability and compactness. nih.gov

By subjecting a docked complex of this compound with a target protein to MD simulations, one could evaluate the stability of the binding pose. Key metrics to analyze would include the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms, the root-mean-square fluctuation (RMSF) of individual residues, and the persistence of key intermolecular interactions over the simulation time.

Advanced Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a highly accurate description of the electronic structure of molecules. These methods can be used to calculate a variety of molecular properties that are relevant to a compound's reactivity and interactions.

Quantum chemical studies on polythiophenes and substituted terthiophenes have been used to obtain optimized geometries and calculate band gaps, which are crucial properties for electronic materials. aip.orgresearchgate.net DFT calculations have also been employed to study the shapes and electronic properties of thiophene-2-carboxamide derivatives, providing insights into their antioxidant and antibacterial activities. nih.gov Furthermore, Fukui function calculations on novel thiophene derivatives have been used to investigate their chemical reactivity and identify the most reactive sites for nucleophilic and electrophilic attack. nih.gov

For this compound, quantum chemical calculations could be used to:

Determine the optimized molecular geometry.

Calculate the distribution of electron density and the molecular electrostatic potential, which are important for understanding intermolecular interactions.

Compute the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which provide information about the compound's electronic properties and reactivity.

Predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, which can aid in experimental characterization.

Synthetic Biology and Chemical Biology Applications of Methyl 3 Acetamido 4 Chlorothiophene 2 Carboxylate

Utilization as a Chemical Probe for Biological Pathway Interrogation

Chemical probes are small molecules designed to interact with a specific biological target, such as a protein or nucleic acid, to elucidate its function or to study a particular biological pathway. Thiophene (B33073) derivatives have been successfully developed as fluorescent probes for the detection of biologically important species. nih.govresearchgate.net For instance, thiophene-appended benzothiazole (B30560) compounds have been synthesized as fluorescent probes for the ratiometric detection of metal ions like copper and cadmium. nih.gov Similarly, libraries of 2-aminothiophenes and fused thiophene-pyrimidines have been screened as fluorescent probes for metal ion detection. researchgate.net

Given this precedent, Methyl 3-acetamido-4-chlorothiophene-2-carboxylate could serve as a foundational scaffold for the development of novel chemical probes. The thiophene core itself possesses inherent fluorescence properties that can be modulated by its substituents. nih.gov The acetamido, chloro, and carboxylate groups could be chemically modified to introduce functionalities that enhance fluorescence or enable specific targeting of biomolecules. For example, the methyl ester could be hydrolyzed to a carboxylic acid, which could then be coupled to a targeting moiety. The exploration of thiophene-based trimers has also shown that their chemical, physical, and optical properties can be finely tuned through synthesis, making them versatile for various bioapplications, including biosensing. researchgate.net

Table 1: Examples of Thiophene-Based Chemical Probes

Thiophene ScaffoldTarget AnalyteDetection Method
Thiophene-appended benzothiazoleCopper (Cu2+) and Cadmium (Cd2+) ionsRatiometric fluorescence
2-AminothiophenesVarious metal ionsFluorescence array sensing
Fused thiophene-pyrimidinesVarious metal ionsFluorescence array sensing

Scaffold Hopping and Lead Optimization Strategies

Scaffold hopping is a widely used strategy in drug discovery to identify novel chemical cores with similar biological activity to a known active compound but with a different chemical structure. pubcompare.ai This approach can lead to compounds with improved properties, such as enhanced potency, better pharmacokinetic profiles, or novel intellectual property. The thiophene ring is often used in scaffold hopping due to its bioisosteric similarity to a phenyl ring, which allows for the replacement of a benzene (B151609) ring in a biologically active molecule without losing activity. rsc.org A classic example is the development of the migraine drug Pizotifen, where a phenyl ring in the antihistamine Cyproheptadine was replaced with a thiophene ring, resulting in a more effective medication. nih.gov

This compound represents a decorated scaffold that could be a product of or a starting point for scaffold hopping and lead optimization. In a lead optimization campaign, the substituents on the thiophene ring could be systematically varied to improve biological activity. For example, the 3-acetamido group could be replaced with other amides or sulfonamides, the 4-chloro substituent could be exchanged for other halogens or small alkyl groups, and the 2-methyl carboxylate could be converted to other esters or amides to probe the structure-activity relationship (SAR). fishersci.com Such modifications are crucial for fine-tuning the compound's interaction with its biological target. acs.org

Table 2: Examples of Scaffold Hopping Involving Thiophene

Original ScaffoldHopped ScaffoldBiological Target/Application
Phenyl in CyproheptadineThiophene in PizotifenAntihistaminic/Migraine treatment
Indanone in DonepezilThiophene with a carbonyl groupAcetylcholinesterase inhibition
Phenyl in PiroxicamThiophene in LornoxicamNSAID (anti-inflammatory)

Design and Synthesis of Bioconjugates and Hybrid Molecules Incorporating the Thiophene Core

Bioconjugation involves the linking of two or more molecules, at least one of which is a biomolecule, to create a new construct with combined or novel properties. While the direct use of thiophenes in bioconjugation is not as common as other chemistries, the functional groups present on this compound offer several handles for conjugation. The methyl ester, after hydrolysis to a carboxylic acid, could be activated and coupled to amine-containing biomolecules such as peptides, proteins, or amino-modified oligonucleotides. researchgate.net

Furthermore, the thiol group, which is structurally related to the sulfur atom in the thiophene ring, is extensively used in bioconjugation through reactions like thiol-ene, thiol-yne, and thiol-maleimide chemistry. wikipedia.org While the thiophene sulfur is not directly reactive in the same way as a thiol, the thiophene ring can be functionalized with thiol-containing side chains to enable such conjugation strategies. The development of hybrid molecules, where a thiophene-containing moiety is combined with another pharmacophore, is a common strategy in drug design to achieve synergistic or multi-target effects.

Development of Prodrug Strategies for Thiophene-Based Compounds

A prodrug is an inactive or less active molecule that is converted into its active form in the body, often at the target site of action. This strategy can be used to improve a drug's solubility, permeability, stability, or to reduce its toxicity. Several successful drugs containing a thiophene ring are administered as prodrugs. A prominent example is Clopidogrel, an antiplatelet agent, which is a thienopyridine derivative that undergoes metabolic activation in the liver to its active thiol metabolite. This active form then irreversibly inhibits the P2Y12 receptor on platelets.

The methyl ester group in this compound is a classic example of a prodrug moiety. It is likely that this ester would be hydrolyzed by esterases in the body to the corresponding carboxylic acid. If the carboxylic acid form is the biologically active species, then the methyl ester serves as a prodrug to enhance cell permeability and oral bioavailability. The design of prodrugs often involves masking a polar functional group, like a carboxylic acid, with a more lipophilic group, like an ester, which can be cleaved enzymatically. nih.gov The development of prodrugs for thiophene-based compounds has been shown to significantly increase their plasma levels in preclinical studies. nih.gov

Future Research Directions and Unexplored Avenues for Methyl 3 Acetamido 4 Chlorothiophene 2 Carboxylate Research

Discovery and Design of Novel Core Structures Based on the 3-acetamido-4-chlorothiophene-2-carboxylate Scaffold

The 3-acetamido-4-chlorothiophene-2-carboxylate scaffold serves as a foundational structure from which a multitude of novel compounds can be designed. Future research could focus on systematic modifications of this core to explore the structure-activity relationships (SAR).

Potential Modifications and Research Focus:

Substitution at the 5-position: The vacant 5-position of the thiophene (B33073) ring is a prime site for the introduction of various functional groups to modulate electronic and steric properties.

Modification of the Acetamido Group: The acetyl group could be replaced with other acyl groups, or the entire acetamido moiety could be substituted with other hydrogen bond donors and acceptors.

Variation of the Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to a range of other esters, amides, or other carboxylic acid derivatives.

Replacement of the Chloro Substituent: Investigating the effect of replacing the chlorine atom with other halogens or different electron-withdrawing or -donating groups could provide insights into its role in potential biological activity.

A systematic exploration of these modifications could lead to the discovery of new chemical entities with enhanced potency, selectivity, and pharmacokinetic properties.

Expanding the Therapeutic Potential through Novel Target Identification

Thiophene derivatives are known to interact with a wide array of biological targets. A crucial future research direction would be to screen Methyl 3-acetamido-4-chlorothiophene-2-carboxylate and its derivatives against a broad panel of enzymes, receptors, and other cellular targets to identify novel therapeutic applications.

Potential Therapeutic Areas for Investigation:

Anticancer Activity: Many thiophene-containing compounds have demonstrated significant anticancer properties. mdpi.com Investigating the cytotoxicity of this compound against various cancer cell lines would be a logical first step.

Anti-inflammatory Effects: Certain thiophene carboxylates have shown promise as anti-inflammatory agents. nih.gov

Antimicrobial Properties: The thiophene nucleus is a component of several antimicrobial drugs. Screening for activity against a range of bacterial and fungal pathogens is warranted.

Enzyme Inhibition: The structural motifs present in the molecule suggest potential for inhibition of various enzymes, such as kinases, proteases, or phosphatases.

High-throughput screening campaigns followed by target deconvolution studies would be instrumental in identifying novel biological targets and, consequently, new therapeutic avenues.

In-depth Mechanistic Investigations at the Atomic and Sub-cellular Levels

To fully understand the potential of this compound, detailed mechanistic studies are essential. These investigations would provide a deeper understanding of how the molecule interacts with its biological targets and its subsequent effects on cellular processes.

Key Mechanistic Studies to Pursue:

X-ray Crystallography: Obtaining the crystal structure of the compound, both alone and in complex with its biological target, would provide invaluable atomic-level insights into its binding mode. mdpi.com

Computational Modeling: Molecular docking and molecular dynamics simulations can be employed to predict binding affinities and identify key intermolecular interactions.

Cellular and Molecular Biology Techniques: Techniques such as Western blotting, qPCR, and fluorescence microscopy can be used to elucidate the downstream effects of the compound on cellular signaling pathways.

These in-depth studies would not only clarify the mechanism of action but also guide the rational design of more potent and selective analogs.

Development of Highly Efficient and Sustainable Synthetic Processes for Large-scale Production

For any promising compound to transition from a laboratory curiosity to a potential therapeutic agent, the development of an efficient and scalable synthetic route is paramount. Future research should focus on optimizing the synthesis of this compound.

Strategies for Synthetic Process Development:

Route Scouting: Exploration of alternative synthetic pathways to identify the most efficient and cost-effective route.

Process Optimization: Systematic optimization of reaction conditions (e.g., catalysts, solvents, temperature, and reaction time) to maximize yield and purity.

Green Chemistry Approaches: Incorporation of principles of green chemistry to develop a more environmentally friendly and sustainable manufacturing process.

A robust and scalable synthesis is a critical prerequisite for advanced preclinical and clinical development.

Q & A

Q. What are the recommended synthetic routes for Methyl 3-acetamido-4-chlorothiophene-2-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via multistep reactions starting from substituted thiophene precursors. Key steps include:
  • Chlorination : Introducing the chloro group at the 4-position using chlorinating agents (e.g., SOCl₂ or Cl₂ gas) under controlled temperature (0–25°C) .
  • Acetamido Functionalization : Reacting the intermediate with acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) .
  • Esterification : Final carboxylation using methanol under acidic conditions.
    Optimization strategies:
  • Monitor reaction progress via TLC or HPLC to minimize side products.
  • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Use a combination of:
  • NMR Spectroscopy : Confirm structural integrity (¹H NMR for proton environments, ¹³C NMR for carbon backbone) .
  • HPLC : Assess purity (>95% recommended for biological assays) .
  • Mass Spectrometry (MS) : Verify molecular weight (e.g., ESI-MS for [M+H]+ ion).
  • X-ray Crystallography (if crystals are obtainable): Resolve 3D structure using programs like SHELXL .

Q. How does the chloro substituent influence the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :
  • pH Stability : Perform accelerated degradation studies in buffered solutions (pH 1–13) at 37°C. Monitor via HPLC:
  • The electron-withdrawing chloro group may enhance stability in acidic conditions but increase hydrolysis risk in alkaline media.
  • Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures. Store at –20°C in inert atmospheres for long-term stability .

Q. What solvent systems are compatible with this compound for spectroscopic or reactivity studies?

  • Methodological Answer : Preferred solvents:
  • Polar aprotic solvents : DMSO, DMF (for solubility in coupling reactions).
  • Chlorinated solvents : Dichloromethane, chloroform (compatible with chloro substituents).
    Avoid protic solvents (e.g., water, alcohols) if studying nucleophilic substitution at the chloro position .

Q. How can researchers confirm the absence of regioisomeric impurities in the final product?

  • Methodological Answer :
  • 2D NMR (COSY, NOESY) : Identify coupling patterns to distinguish between 3- and 4-substituted isomers.
  • High-Resolution Mass Spectrometry (HRMS) : Detect isotopic patterns inconsistent with the target compound.
  • Comparative HPLC : Use reference standards (if available) to match retention times .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the chloro and acetamido groups in cross-coupling reactions?

  • Methodological Answer :
  • Chloro Group : Acts as a leaving group in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Use DFT calculations to evaluate activation barriers for C–Cl bond cleavage.
  • Acetamido Group : Participates in hydrogen bonding, influencing regioselectivity. Monitor via IR spectroscopy (N–H stretches at ~3300 cm⁻¹) .
  • Experimental Design : Compare reaction rates with/without electron-donating/withdrawing substituents .

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to simulate binding to active sites (e.g., kinase domains).
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories.
  • QSAR Studies : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity .

Q. What strategies resolve contradictions in reported biological activities (e.g., cytotoxicity vs. non-toxicity) across studies?

  • Methodological Answer :
  • Assay Validation : Replicate experiments using standardized protocols (e.g., MTT assay for cytotoxicity).
  • Purity Reassessment : Verify compound integrity via HPLC and NMR; impurities like hydrolyzed products may skew results.
  • Cell Line Variability : Test across multiple lines (e.g., HEK293 vs. HeLa) to identify context-dependent effects .

Q. How does the thiophene ring’s aromaticity influence the compound’s electronic properties and reactivity?

  • Methodological Answer :
  • Cyclic Voltammetry : Measure oxidation potentials to assess electron density.
  • UV-Vis Spectroscopy : Identify π→π* transitions; compare with non-aromatic analogs.
  • Theoretical Calculations : Compute HOMO/LUMO energies using Gaussian09 .

Q. What role does this compound play in developing protease inhibitors or kinase modulators?

  • Methodological Answer :
  • Enzyme Assays : Screen against serine proteases (e.g., trypsin) using fluorogenic substrates.
  • Kinase Profiling : Test inhibition of JAK2 or EGFR kinases via ADP-Glo™ assays.
  • Structural Modifications : Introduce bioisosteres (e.g., replacing Cl with CF₃) to enhance binding affinity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.